2-[(1-Cyclopentanecarbonylpiperidin-4-yl)oxy]-5-methylpyrimidine
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Overview
Description
2-[(1-Cyclopentanecarbonylpiperidin-4-yl)oxy]-5-methylpyrimidine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a cyclopentanecarbonylpiperidinyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Cyclopentanecarbonylpiperidin-4-yl)oxy]-5-methylpyrimidine typically involves the following steps:
Formation of the Piperidinyl Intermediate: The initial step involves the preparation of the piperidinyl intermediate by reacting cyclopentanecarbonyl chloride with piperidine under basic conditions.
Coupling with Pyrimidine: The piperidinyl intermediate is then coupled with a 5-methylpyrimidine derivative through an etherification reaction. This step often requires the use of a strong base such as sodium hydride (NaH) to facilitate the formation of the ether bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Cyclopentanecarbonylpiperidin-4-yl)oxy]-5-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
2-[(1-Cyclopentanecarbonylpiperidin-4-yl)oxy]-5-methylpyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: It can be used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 2-[(1-Cyclopentanecarbonylpiperidin-4-yl)oxy]-5-methylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-(1-(Cyclopentanecarbonyl)piperidin-4-yl)acetic Acid: Shares the piperidinyl and cyclopentanecarbonyl moieties but differs in the pyrimidine ring.
3-[(1H-Pyrazol-4-yl)oxy]pyrazin-2-amine: Contains a pyrazole and pyrazine ring, offering different chemical properties and applications.
Uniqueness
2-[(1-Cyclopentanecarbonylpiperidin-4-yl)oxy]-5-methylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
cyclopentyl-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-12-10-17-16(18-11-12)21-14-6-8-19(9-7-14)15(20)13-4-2-3-5-13/h10-11,13-14H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVQZDTXTLDFTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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